N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-methylpropanamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-methylpropanamide is a synthetic compound that features a pyrrolidine ring, a chlorophenyl group, and a methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-methylpropanamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors. One common method involves the cyclization of 1,4-diaminobutane.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride.
Formation of the Methylpropanamide Moiety: The final step involves the reaction of the intermediate with 2-methylpropanoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-methylpropanamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors in the body, potentially modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity to certain proteins, while the methylpropanamide moiety can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-methylpropanamide: shares similarities with other pyrrolidine derivatives, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Indole Derivatives: Compounds like indole-3-acetic acid also exhibit diverse biological activities and are structurally similar due to the presence of a nitrogen-containing ring.
Uniqueness
- The unique combination of the pyrrolidine ring, chlorophenyl group, and methylpropanamide moiety in this compound provides it with distinct chemical and biological properties that are not commonly found in other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H23ClN2O |
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Molecular Weight |
294.82 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]-2-methylpropanamide |
InChI |
InChI=1S/C16H23ClN2O/c1-12(2)16(20)18-11-15(19-9-5-6-10-19)13-7-3-4-8-14(13)17/h3-4,7-8,12,15H,5-6,9-11H2,1-2H3,(H,18,20) |
InChI Key |
YTUANMPXVDXNDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCC(C1=CC=CC=C1Cl)N2CCCC2 |
Origin of Product |
United States |
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